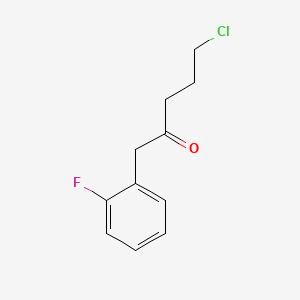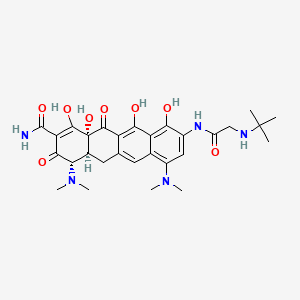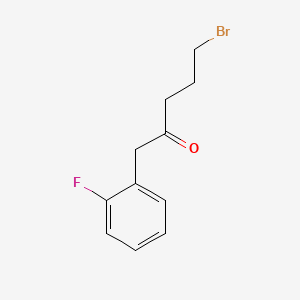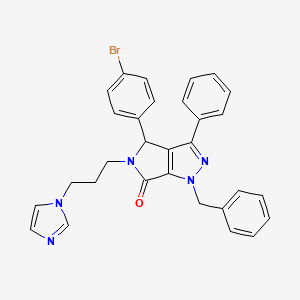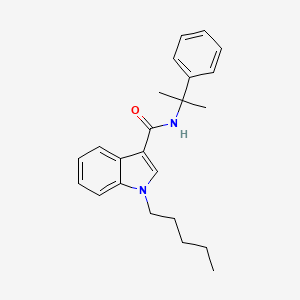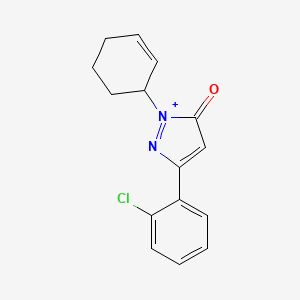
5-(2-Chlorophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(2-Chlorophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one” is a synthetic organic compound that belongs to the class of pyrazolium derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2-Chlorophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one” typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the 2-chlorophenyl group: This step involves the substitution reaction of the pyrazole ring with a chlorinated aromatic compound.
Cyclohexene addition: The final step involves the addition of a cyclohexene moiety to the pyrazole ring under specific reaction conditions, such as the use of a strong base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
“5-(2-Chlorophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of “5-(2-Chlorophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one” involves its interaction with specific molecular targets and pathways. This could include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors.
Modulation of signaling pathways: It may affect cellular signaling pathways, leading to changes in cell behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Phenyl-2-(cyclohex-2-en-1-yl)-3-oxo-3H-pyrazol-2-ium
- 5-(2-Bromophenyl)-2-(cyclohex-2-en-1-yl)-3-oxo-3H-pyrazol-2-ium
- 5-(2-Methylphenyl)-2-(cyclohex-2-en-1-yl)-3-oxo-3H-pyrazol-2-ium
Uniqueness
“5-(2-Chlorophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one” is unique due to the presence of the 2-chlorophenyl group, which may impart specific chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
118049-75-5 |
|---|---|
Molekularformel |
C15H14ClN2O+ |
Molekulargewicht |
273.74 |
IUPAC-Name |
5-(2-chlorophenyl)-2-cyclohex-2-en-1-ylpyrazol-2-ium-3-one |
InChI |
InChI=1S/C15H14ClN2O/c16-13-9-5-4-8-12(13)14-10-15(19)18(17-14)11-6-2-1-3-7-11/h2,4-6,8-11H,1,3,7H2/q+1 |
InChI-Schlüssel |
JLCBGBYHCGMXCD-UHFFFAOYSA-N |
SMILES |
C1CC=CC(C1)[N+]2=NC(=CC2=O)C3=CC=CC=C3Cl |
Synonyme |
5-(2-CHLOROPHENYL)-2,4-DIHYDRO-2-PHENYL-3H-PYRAZOL-3-ONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



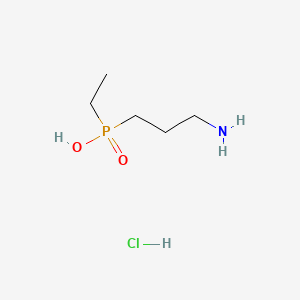
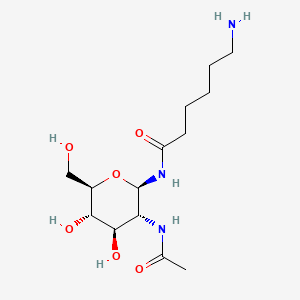
![9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]-](/img/structure/B570417.png)
![N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-Naphthalenecarboxamide](/img/structure/B570422.png)
